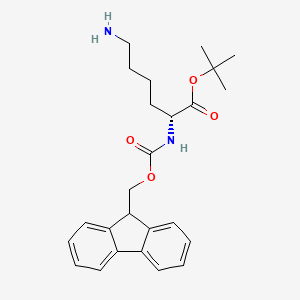

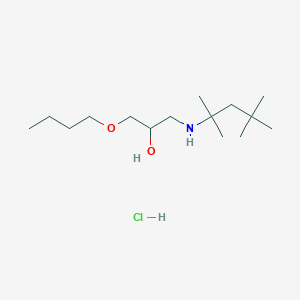

![molecular formula C18H16N2O2 B2985545 N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide CAS No. 2097915-33-6](/img/structure/B2985545.png)

N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 (tyrosine kinase 2) protein. TYK2 is a member of the Janus kinase (JAK) family of proteins, which play a key role in the signaling pathways that regulate immune responses. BMS-986165 has shown potential as a therapeutic agent for a range of autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and lupus.

Scientific Research Applications

Pharmacokinetics and Tissue Distribution

Research on a related glucokinase activator, PF-04937319, and its metabolites demonstrated the use of humanized chimeric mice to predict human disposition of drug candidates. This study highlighted the importance of understanding the pharmacokinetics and tissue distribution for developing new therapeutic agents (Kamimura et al., 2017).

Metabolic Profiling

A study focused on the metabolic profiling of PF-04937319 in rat, dog, and human hepatocytes. It identified oxidative and hydrolytic pathways with N-demethylation as a major metabolic fate in humans, emphasizing the role of metabolic profiling in early clinical development (Sharma et al., 2014).

Synthetic Methodologies

The synthesis and cholinesterase inhibitory activity of new 2-benzofuran carboxamide-benzylpyridinium salts were explored, highlighting the therapeutic potential of benzofuran derivatives as cholinesterase inhibitors (Abedinifar et al., 2018).

Antiproliferative Activity

Novel benzofuran-2-carboxamides were synthesized and evaluated for their antiproliferative potency on tumor cell lines, demonstrating the potential of benzofuran derivatives in cancer therapy (Hranjec et al., 2013).

Anti-inflammatory and Analgesic Agents

A microwave-assisted synthesis of benzofuran-2-carboxamide derivatives bearing anti-inflammatory, analgesic, and antipyretic agents was reported, underscoring the versatile therapeutic applications of these compounds (Xie et al., 2014).

properties

IUPAC Name |

N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c21-18(17-9-14-3-1-2-4-16(14)22-17)20-11-12-5-8-15(19-10-12)13-6-7-13/h1-5,8-10,13H,6-7,11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRSZWJDBSXRMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

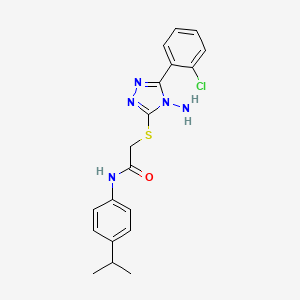

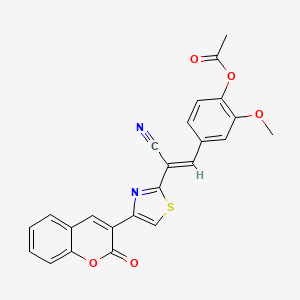

![2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2985463.png)

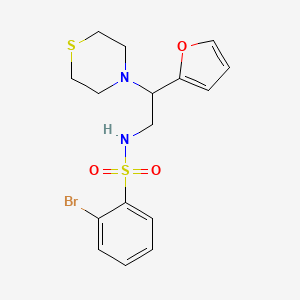

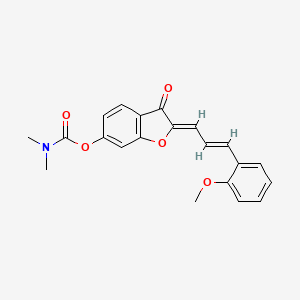

![N-(3-fluoro-4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2985468.png)

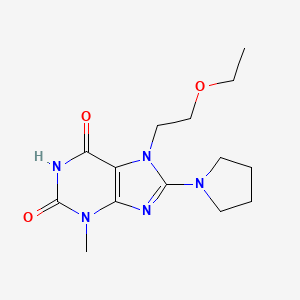

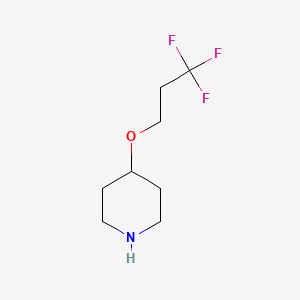

![2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide](/img/structure/B2985471.png)

![1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(thiophen-2-yl)urea](/img/structure/B2985480.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2985485.png)